molecular formula C18H15ClFN3O2S2 B2982392 7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 892300-94-6

7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2982392
CAS RN: 892300-94-6
M. Wt: 423.91
InChI Key: JDIUYKQRHOJLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H15ClFN3O2S2 and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality 7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted a search and found some information on pyridothienopyrimidinone derivatives and their applications. Below are six unique applications based on the available data:

Pim-1 Kinase Inhibition

Pyridothienopyrimidinone derivatives have been identified as potential inhibitors of Pim-1 kinase, an enzyme implicated in various types of cancer. These compounds can be designed to improve inhibitory activity and cytotoxic effects against cancer cells .

Anticancer Activity

The structure rigidification strategy via ring closure in pyridothienopyrimidinone derivatives has led to significant improvements in Pim-1 inhibition and cytotoxic activity, suggesting their use in cancer therapy .

Structure-Activity Relationship (SAR) Optimization

Modifications in the pyridothienopyrimidinone scaffold, such as varying the number of substituents, can influence the inhibitory activity and potency against target enzymes like Pim-1 kinase .

Lipophilicity and Drug Design

Lipophilicity is a crucial parameter in drug design, and pyridothienopyrimidinone derivatives’ lipophilic properties can be optimized to enhance their role as LOX inhibitors, which are important in treating inflammatory conditions .

Enzyme Inhibitory Potency

Specific derivatives of pyridothienopyrimidinone have shown potent inhibitory activity with low IC50 values, indicating their potential as effective enzyme inhibitors .

Therapeutic Agent Development

The promising results from studies on pyridothienopyrimidinone derivatives suggest their potential development into therapeutic agents targeting specific enzymes or pathways involved in diseases .

properties

IUPAC Name

11-acetyl-4-(3-chloro-4-fluorophenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S2/c1-9(24)22-6-5-11-14(8-22)27-16-15(11)17(25)23(18(21-16)26-2)10-3-4-13(20)12(19)7-10/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIUYKQRHOJLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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